molecular formula C6H3ClFNO2 B3024503 4-Chloro-3-fluoropicolinic acid CAS No. 860296-21-5

4-Chloro-3-fluoropicolinic acid

Cat. No.: B3024503
CAS No.: 860296-21-5
M. Wt: 175.54 g/mol
InChI Key: LNKODIBGKHYUKU-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoropicolinic acid is an organic compound with the molecular formula C6H3ClFNO2. It is a white crystalline solid known for its high thermal and chemical stability. This compound is soluble in organic solvents such as ethanol and dimethylformamide. It has significant biological activity and is widely used in agricultural applications as a herbicide and fungicide .

Preparation Methods

4-Chloro-3-fluoropicolinic acid can be synthesized through a multi-step process. One common method involves the oxidation of 2-amino-4-chloro-3-fluoropyridine, followed by further reactions with carbonyl compounds to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-3-fluoropicolinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-fluoropicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoropicolinic acid involves its interaction with specific molecular targets. In agricultural applications, it acts by inhibiting key enzymes in the metabolic pathways of weeds and fungi, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and organism .

Comparison with Similar Compounds

4-Chloro-3-fluoropicolinic acid can be compared with other similar compounds, such as:

  • 4-Chloro-3-methoxybenzoic acid
  • 4-Chloro-3-hydroxyanthranilic acid
  • 4-Chloro-3-fluorobenzeneboronic acid
  • 4-Chloro-3-fluorophenylacetic acid

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its combination of chlorine and fluorine atoms, which contribute to its high stability and biological activity .

Properties

IUPAC Name

4-chloro-3-fluoropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKODIBGKHYUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264310
Record name 4-Chloro-3-fluoro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860296-21-5
Record name 4-Chloro-3-fluoro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860296-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-fluoropyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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